molecular formula C8H10ClNOS B2963904 (3-Chlorophenyl)(ethyl)imino-lambda6-sulfanone CAS No. 2060030-24-0

(3-Chlorophenyl)(ethyl)imino-lambda6-sulfanone

Cat. No.: B2963904
CAS No.: 2060030-24-0
M. Wt: 203.68
InChI Key: YBVKBJOUBZSWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorophenyl)(ethyl)imino-lambda6-sulfanone is a chemical compound with the molecular formula C8H8ClNOS It is characterized by the presence of a chlorophenyl group, an ethyl group, and an imino-lambda6-sulfanone moiety

Scientific Research Applications

(3-Chlorophenyl)(ethyl)imino-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(ethyl)imino-lambda6-sulfanone typically involves the reaction of 3-chlorobenzaldehyde with ethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired product by the addition of sulfur. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(ethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(methyl)imino-lambda6-sulfanone
  • (3-Chlorophenyl)(propyl)imino-lambda6-sulfanone
  • (4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone

Uniqueness

(3-Chlorophenyl)(ethyl)imino-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-chlorophenyl)-ethyl-imino-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVKBJOUBZSWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=N)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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